molecular formula C20H21N3O4S2 B2469922 (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 922479-32-1

(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2469922
CAS No.: 922479-32-1
M. Wt: 431.53
InChI Key: OSOAFSDTCDPUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound. It contains bioactive moieties such as 4-hydroxy-1-methylquinolin-2 (1H)-one and aminobenzothiazole, which suggests potential applications in organic and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide groups known for their antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a methoxyphenyl group. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Anti-Mycobacterial Properties

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, which includes compounds like (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, has been identified as a new chemotype with potential anti-mycobacterial properties. Research found that certain derivatives exhibited low micromolar range activity against Mycobacterium tuberculosis with low cytotoxicity, indicating promising therapeutic indexes (Pancholia et al., 2016).

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated variable and modest antimicrobial activity against bacteria and fungi. These compounds have been synthesized and evaluated for their effectiveness in inhibiting microbial growth (Patel, Agravat, & Shaikh, 2011).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of novel derivatives, including those structurally similar to this compound, is a significant area of research in medicinal chemistry. Studies have focused on understanding the structural properties and potential therapeutic applications of these compounds (Landage, Thube, & Karale, 2019).

Potential in CNS and Serotonin Receptor Research

Research has been conducted on derivatives of benzo[b]thiophene, including structures related to this compound, for their potential in central nervous system (CNS) applications and their affinity to serotonin receptors. These studies aim to explore new antidepressant drugs with dual activity at serotonin receptors and transporters (Orus et al., 2002).

Anticancer Evaluation

Compounds with a similar structure have been evaluated for their anticancer activity. Research has shown that certain piperazine substituents at the 1,3-thiazole cycle, akin to the structure of this compound, demonstrate promising activity against various cancer cell lines. This includes effectiveness against lung, kidney, CNS, ovarian, prostate, and breast cancer, as well as leukemia and melanoma (Turov, 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in organic and medicinal chemistry, given the presence of bioactive moieties . Additionally, the antibacterial activity of similar compounds suggests potential applications in the development of new antimicrobial agents .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-6-3-5-14(13-15)19(24)22-9-11-23(12-10-22)20-21-18-16(28-20)7-4-8-17(18)29(2,25)26/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOAFSDTCDPUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.